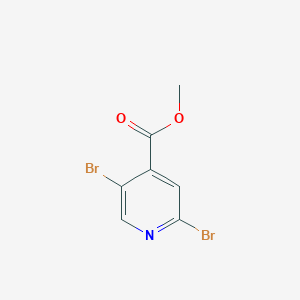
1-(Difluoromethyl)-2-fluoro-3-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethyl)-2-fluoro-3-nitrobenzene is an organic compound characterized by the presence of a difluoromethyl group, a fluorine atom, and a nitro group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Difluoromethyl)-2-fluoro-3-nitrobenzene can be synthesized through several synthetic routes. One common method involves the nitration of 1-(difluoromethyl)-2-fluorobenzene using nitric acid and sulfuric acid under controlled conditions. Another approach is the fluorination of 1-(difluoromethyl)-2-nitrobenzene using fluorinating agents such as xenon difluoride or cobalt trifluoride.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and specific reaction conditions are optimized to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Difluoromethyl)-2-fluoro-3-nitrobenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromyl chloride, and hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as iron powder, tin chloride, or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium cyanide or potassium iodide.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-(Difluoromethyl)-2-fluoro-3-nitrobenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
1-(Difluoromethyl)-2-fluoro-3-nitrobenzene can be compared with other similar compounds such as 1-(trifluoromethyl)-2-fluoro-3-nitrobenzene and 1-(difluoromethyl)-2-fluoro-4-nitrobenzene. These compounds share similar structural features but differ in the position and type of substituents on the benzene ring. The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties.
Comparación Con Compuestos Similares
1-(Trifluoromethyl)-2-fluoro-3-nitrobenzene
1-(Difluoromethyl)-2-fluoro-4-nitrobenzene
1-(Difluoromethyl)-2,4-dinitrobenzene
1-(Trifluoromethyl)-2,4-dinitrobenzene
This comprehensive overview provides a detailed understanding of 1-(difluoromethyl)-2-fluoro-3-nitrobenzene, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
1-(difluoromethyl)-2-fluoro-3-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-6-4(7(9)10)2-1-3-5(6)11(12)13/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPDSOXLXWWHNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])F)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 2-bromobutanoate](/img/structure/B7838364.png)

![(1R,9S,12S,13R,14S,17R,18Z,21S,23S,24R,25S,27R)-12-[(E)-1-[(1R,3R,4S)-4-chloro-3-methoxycyclohexyl]prop-1-en-2-yl]-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B7838384.png)
![2,3-dihydroxybutanedioic acid;(1R,12S)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene](/img/structure/B7838395.png)

![ethyl 7-(4-hydroxyphenyl)-5-methyl-2-methylsulfanyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B7838406.png)
![5-[(2,5-Dimethoxyphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylic acid](/img/structure/B7838414.png)
![Furan-2-ylmethyl-[4-(4-methyl-benzyloxy)-benzyl]-amine](/img/structure/B7838425.png)





![2'-Fluoro-2-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B7838469.png)
